4-ニトロフェニルラムノシド

概要

説明

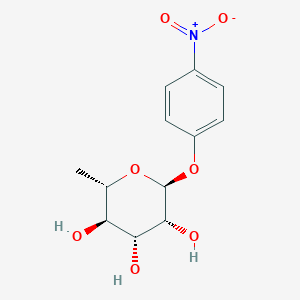

4-Nitrophenylrhamnoside is a chemical compound that belongs to the class of nitrophenyl glycosides. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to a rhamnose sugar moiety. This compound is often used as a substrate in enzymatic assays to measure the activity of specific enzymes, such as α-L-rhamnosidase .

科学的研究の応用

Enzymatic Assays

- Substrate for Enzymes : 4-Nitrophenylrhamnoside is widely employed as a substrate in assays to measure the activity of α-L-rhamnosidase and other glycosidases. The hydrolysis of this compound results in 4-nitrophenol, allowing researchers to quantify enzyme kinetics effectively .

- Kinetic Studies : Various studies have demonstrated that different rhamnosidases exhibit unique affinities for this substrate, thereby providing insights into optimal conditions for enzyme activity .

Biotechnology

- Biotransformation : This compound is utilized in the biotransformation of flavonoids and other glycosides, enhancing their bioavailability and therapeutic efficacy. It plays a crucial role in developing enzyme-activated prodrugs for targeted drug delivery .

- Microbial Enzyme Characterization : Case studies have shown its utility in characterizing microbial enzymes, such as naringinase from various bacterial sources, highlighting its role in microbial enzyme applications .

Pharmaceuticals

- Drug Development : 4-Nitrophenylrhamnoside is explored for its potential in developing treatments targeting hyperglycemia through α-glucosidase inhibition. This application positions it as a promising lead compound in pharmacological research .

The biological activities of 4-nitrophenylrhamnoside extend beyond enzymatic interactions:

| Activity | Description |

|---|---|

| Enzymatic Substrate | Acts as a substrate for α-L-rhamnosidase; used to measure enzyme kinetics. |

| Antioxidant Properties | Demonstrates significant radical scavenging ability; potential health benefits. |

| Inhibition Studies | Shows promise in inhibiting glycosidases; potential applications in diabetes management. |

Recent studies indicate that derivatives of this compound possess antioxidant properties, effectively scavenging free radicals and reducing oxidative stress markers .

Case Study on Enzyme Activity

A notable investigation utilized 4-nitrophenyl α-L-rhamnopyranoside to assess the enzymatic activity of naringinase across different bacterial strains. The findings revealed distinct hydrolytic capabilities among strains, emphasizing the compound's utility in microbial enzyme characterization .

Research Findings

Research has also highlighted the implications of this compound in pharmacological contexts, particularly concerning glycosidase inhibition. Inhibitory assays demonstrated its potential as a lead compound for developing treatments targeting hyperglycemia through α-glucosidase inhibition .

作用機序

Target of Action

4-Nitrophenylrhamnoside, also known as 4-Nitrophenyl-alpha-L-rhamnoside, is primarily a substrate for the enzyme α-L-rhamnosidase . This enzyme plays a crucial role in the hydrolysis of rhamnose residues in various natural compounds .

Mode of Action

The compound interacts with α-L-rhamnosidase, which catalyzes its hydrolysis. This enzymatic reaction results in the production of 4-nitrophenol .

Biochemical Pathways

It’s known that the compound serves as a substrate in the enzymatic reactions involving α-l-rhamnosidase .

Pharmacokinetics

Its solubility in ethanol is reported to be between 4900-5100 mg/mL , which may influence its bioavailability.

Result of Action

The primary result of the action of 4-Nitrophenylrhamnoside is the production of 4-nitrophenol, which can be measured spectrophotometrically at 405 nm . This makes 4-Nitrophenylrhamnoside a useful tool in biochemical assays to measure the activity of α-L-rhamnosidase .

Action Environment

It’s known that the compound is stable at a storage temperature of -20°c .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenylrhamnoside typically involves the glycosylation of rhamnose with 4-nitrophenol. This reaction can be catalyzed by various enzymes or chemical catalysts under controlled conditions. The reaction conditions often include the use of solvents like ethanol and specific temperature and pH settings to optimize the yield .

Industrial Production Methods: In an industrial setting, the production of 4-Nitrophenylrhamnoside may involve large-scale enzymatic processes. Enzymes such as α-L-rhamnosidase from microbial sources like Aspergillus niger or Saccharomyces cerevisiae are commonly employed. These enzymes facilitate the glycosylation process, ensuring high efficiency and yield .

化学反応の分析

Types of Reactions: 4-Nitrophenylrhamnoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using α-L-rhamnosidase at optimal pH and temperature conditions.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Major Products:

Hydrolysis: 4-Nitrophenol and rhamnose.

Reduction: 4-Aminophenylrhamnoside.

類似化合物との比較

4-Nitrophenyl α-L-rhamnopyranoside: Shares a similar structure and is used for similar enzymatic assays.

4-Nitrophenyl β-D-glucopyranoside: Another nitrophenyl glycoside used to measure β-glucosidase activity.

Uniqueness: 4-Nitrophenylrhamnoside is unique due to its specific interaction with α-L-rhamnosidase, making it a valuable tool in studying the activity and specificity of this enzyme. Its structural motif allows for targeted applications in biotechnology and pharmaceuticals, particularly in the development of enzyme-activated prodrugs .

生物活性

4-Nitrophenylrhamnoside, specifically 4-nitrophenyl α-L-rhamnopyranoside, is a compound of significant interest in biochemical research due to its role as a substrate for various enzymes and its potential biological activities. This article provides a detailed overview of its biological activity, including enzymatic interactions, antioxidant properties, and implications in medical research.

Chemical Structure and Synthesis

4-Nitrophenyl α-L-rhamnopyranoside is synthesized through a two-step process involving the acetylation and chlorination of L-rhamnose. The final product is characterized by its chromogenic property, which allows for the detection of enzyme activity through the release of para-nitrophenol upon hydrolysis. The crystal structure has been determined, revealing important stereochemical information that aids in understanding its interactions with enzymes .

Enzymatic Activity

Substrate for α-L-Rhamnosidase:

4-Nitrophenyl α-L-rhamnopyranoside serves as an important substrate for α-L-rhamnosidase, an enzyme that catalyzes the hydrolysis of rhamnosides. The enzymatic activity can be quantitatively measured by monitoring the release of para-nitrophenol, which exhibits a characteristic absorbance at 405 nm. This property is utilized in various assays to assess enzyme kinetics and substrate specificity .

Kinetic Studies:

Kinetic studies have shown that different rhamnosidases exhibit varying affinities towards 4-nitrophenyl α-L-rhamnopyranoside. For instance, the enzyme KoRha from the GH78 family has been characterized using this substrate, providing insights into its optimal pH and temperature conditions for maximum activity .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to 4-nitrophenylrhamnoside. Antioxidant assays such as ABTS and FRAP demonstrate that derivatives of this compound can effectively scavenge free radicals and reduce oxidative stress markers. These properties suggest potential applications in preventing oxidative damage in biological systems .

Case Studies and Research Findings

Case Study on Enzyme Activity:

A notable case study involved the use of 4-nitrophenyl α-L-rhamnopyranoside to investigate the enzymatic activity of naringinase from various bacterial sources. The study found that different strains exhibited unique hydrolytic capabilities towards this substrate, emphasizing its utility in microbial enzyme characterization .

Research Findings:

Research has also focused on the implications of 4-nitrophenylrhamnoside in pharmacological contexts, particularly concerning glycosidase inhibition. Inhibitory assays have demonstrated its potential as a lead compound for developing treatments targeting hyperglycemia through α-glucosidase inhibition .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzymatic Substrate | Acts as a substrate for α-L-rhamnosidase; used to measure enzyme kinetics. |

| Antioxidant Properties | Demonstrates significant radical scavenging ability; potential health benefits. |

| Inhibition Studies | Shows promise in inhibiting glycosidases; potential applications in diabetes. |

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILIDCGSXCGACV-UOAXWKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172314 | |

| Record name | 4-Nitrophenylrhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18918-31-5 | |

| Record name | 4-Nitrophenylrhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018918315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylrhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。